One area of research explores (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone as a ligand for biological targets. Ligands are molecules that bind to specific sites on proteins or other biomolecules. By understanding how this molecule interacts with these targets, researchers can gain insights into biological processes and potentially develop new drugs PubChem: (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone: .
The unique properties of (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone, including the presence of functional groups like nitro and hydroxyl, make it a candidate material for various applications. Research is ongoing to explore its potential use in areas like optoelectronic devices or organic materials Ligandbook: (3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone: .
Ro 41-0960 is a synthetic compound identified as a specific inhibitor of the enzyme catechol-O-methyltransferase. This enzyme plays a crucial role in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting catechol-O-methyltransferase, Ro 41-0960 increases the availability of these neurotransmitters in the brain, which can be beneficial in various neurological conditions.
The primary chemical reaction involving Ro 41-0960 is its binding to the active site of catechol-O-methyltransferase. This binding prevents the enzyme from catalyzing the transfer of a methyl group from S-adenosylmethionine to catecholamines. The inhibition leads to an accumulation of catecholamines, which can enhance dopaminergic signaling in the central nervous system. The compound does not undergo significant metabolic transformations itself but primarily acts through enzyme inhibition.
Ro 41-0960 has demonstrated notable biological activity in preclinical studies. It has been shown to potentiate the effects of L-DOPA and carbidopa in reversing reserpine-induced akinesia and catalepsy in rat models . Additionally, it has been reported to prevent dopaminergic neuron loss induced by L-DOPA, suggesting its potential therapeutic role in Parkinson's disease and other dopaminergic dysfunctions .
The synthesis of Ro 41-0960 involves multi-step organic reactions that typically include:
Specific details about the exact synthetic pathways are often proprietary or found in specialized chemical literature.
Ro 41-0960 is primarily used in research settings to study the role of catechol-O-methyltransferase in various physiological and pathological processes. Its applications include:
Interaction studies have shown that Ro 41-0960 effectively enhances the pharmacological effects of other compounds like L-DOPA and carbidopa. It has been used to explore how catechol-O-methyltransferase inhibition can alter neurotransmitter dynamics and affect behavioral outcomes in animal models . Furthermore, studies have indicated that Ro 41-0960 may influence apoptotic pathways, as seen in its modulation of P53 and PARP1 activity in specific cancer models .
Several compounds share structural or functional similarities with Ro 41-0960. Here are a few notable examples:
Ro 41-0960 stands out due to its specificity and potency as a catechol-O-methyltransferase inhibitor, making it particularly valuable for research into dopaminergic systems without the side effects associated with some other inhibitors used clinically.
Ro 41-0960 is a synthetic organic compound with the systematic International Union of Pure and Applied Chemistry name (3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone [1] [2] [3]. The compound is also known by several alternative names including 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophenone, OR-1139, and Ro-41-0960 [1] [4] [5]. This chemical entity belongs to the benzophenone class of compounds and functions as a selective catechol-O-methyltransferase inhibitor [1] [6] [2].
The compound bears the Chemical Abstracts Service registry number 125628-97-9 [1] [7] [2] and the MDL number MFCD00078597 [4] [8]. The United States Food and Drug Administration Unique Ingredient Identifier is SXV6U29ZOI [4] [9].
Ro 41-0960 possesses the molecular formula C₁₃H₈FNO₅ [1] [7] [6] [2] [4]. The molecular weight is consistently reported as 277.20 grams per mole [1] [2] [4] [10] [8], with the exact mass calculated as 277.2047 grams per mole [9] [11] [12] and the monoisotopic mass as 277.0387 grams per mole [12].
The empirical formula C₁₃H₈FNO₅ indicates the compound contains thirteen carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms [1] [4] [13] [8].
The molecular structure of Ro 41-0960 is characterized by a benzophenone backbone consisting of two aromatic ring systems connected by a carbonyl group [1] [4]. The structure features a 2-fluorophenyl ring linked to a 3,4-dihydroxy-5-nitrophenyl ring through a ketone functional group [1] [2] [3].
The compound contains several distinct functional groups that contribute to its chemical and biological properties:
The International Chemical Identifier for Ro 41-0960 is InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H [5] [3] [9]. The corresponding InChI Key is RQPAUNZYTYHKHA-UHFFFAOYSA-N [5] [3] [9].
The Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)N+[O-])F [15] [3] [9].
Ro 41-0960 exhibits achiral stereochemistry with no defined stereocenters [16] [9] [11]. The compound demonstrates no optical activity and contains no asymmetric carbon atoms [16] [9]. There are no E/Z geometric isomers present in the structure, and the overall molecular charge is neutral [9] [11].
The compound contains three rotatable bonds, allowing for conformational flexibility [17] [10]. The molecule has five hydrogen bond acceptors and two hydrogen bond donors [17] [10]. The ring count is two, both of which are aromatic rings [17]. The largest ring size is six atoms, consistent with the benzene ring structures [17].
The topological polar surface area is calculated as 100.67 square angstroms [17] [10]. The calculated logarithm of the partition coefficient (LogP) is 2.38 [17] [10], indicating moderate lipophilicity. The fraction of sp³ hybridized carbons is 0.0, reflecting the fully aromatic nature of the compound [17]. The Quantitative Estimate of Drug-likeness score is 0.39 [17].
Ro 41-0960 exists as a crystalline solid at room temperature [2] [4] [14] [8]. The compound appears as yellow to light yellow crystals [4] [10] [18] [19]. The crystal structure is reported to be orthorhombic [20].
The melting point of Ro 41-0960 is reported as 169-171°C [4] [21]. The boiling point is calculated as 489.9°C at 760 mmHg [21]. The compound is not flammable and has no applicable flash point [13] [20].
The refractive index is 1.656 [21]. The compound exhibits characteristic ultraviolet-visible absorption maxima at 219, 258, and 278 nanometers [14].
The relative density of Ro 41-0960 is 1.536 grams per cubic centimeter [22].
Ro 41-0960 demonstrates limited solubility in water, with reported values of less than 0.7 milligrams per milliliter [4] [14] [18]. The compound is slightly soluble in phosphate-buffered saline at physiological pH (7.2), with a solubility of approximately 0.2 milligrams per milliliter [15] [14] [12].
The compound shows good solubility in various organic solvents. Solubility in ethanol, dimethyl sulfoxide, and N,N-dimethylformamide is approximately 20 milligrams per milliliter [15] [14] [20] [12]. Enhanced solubility can be achieved in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin solution at 1.0 milligrams per milliliter [4].
Characteristic infrared absorption bands for Ro 41-0960 include peaks at 1680 cm⁻¹ corresponding to the carbonyl (C=O) stretch, 1520 cm⁻¹ for the nitro group asymmetric stretch, and 1240 cm⁻¹ for the carbon-fluorine stretch .
Electrospray ionization mass spectrometry yields a molecular ion peak at m/z 277.2 [M+H]⁺ [24] [12], consistent with the calculated molecular weight.
The compound is compatible with common nuclear magnetic resonance solvents including deuterated dimethyl sulfoxide (DMSO-d₆), deuterated chloroform (CDCl₃), and deuterated methanol (CD₃OD) [12].